Cas no 362-08-3 (2-Methoxy Estrone)
2-Methoxy Estrone Chemical and Physical Properties
Names and Identifiers
-
- Estra-1,3,5(10)-trien-17-one,3-hydroxy-2-methoxy-
- 2-Methoxy Estrone
- (8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- 2-MeO-E1 3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one
- 2-Methoxyestrone
- CS-0059417
- 2-Hydroxyestrone 2-methyl ether
- 2-Methoxy-17-oxoestra-1,3,5(10)-trien-3-ol
- GSS 33
- 2-methoxy-estrone
- BDBM50311662
- AKOS030241279
- UNII-SJ5857RRL3
- CHEMBL425194
- SCHEMBL221700
- PD101971
- NS00014682
- 2-methoxy,3-hydroxy-estra-1,3,5(10)-trien-17-one
- (8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- GSS-33
- LMST02010033
- 362-08-3
- 37EB3FD4-1C69-4B93-91D2-3BE41F7B19E5
- EINECS 206-645-6
- 2-Methoxy-3-hydroxyestra-1,3,5(10)-trien-17-one
- 2-(8S,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- HY-113252
- C05299
- Estrone, 2-methoxy-
- 2-Methoxyestrone, analytical standard
- 3=hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one
- methoxy-Estrone
- (8R,9S,13S,14S)-3-Hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-cyclopenta[a]phenanthren-17-one
- WHEUWNKSCXYKBU-QPWUGHHJSA-N
- 3-hydroxy-2-methoxy-Estra-1,3,5(10)-trien-17-one
- MS-24333
- SJ5857RRL3
- CHEBI:1189
- Q27105423
- Estra-1,3,5(10)-trien-17-one, 3-hydroxy-2-methoxy-
- 3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one
- G60900
- (1S,10R,11S,15S)-5-hydroxy-4-methoxy-15-methyltetracyclo(8.7.0.02,7.011,15)heptadeca-2(7),3,5-trien-14-one
- 2-MeE1
- Estra1,3,5(10)trien17one, 3hydroxy2methoxy
- 2-MeOE1
- 2-(8S,9S,13S,14S)-3-Hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta(a)phenanthren-17-one
- 3Hydroxy2methoxyestra1,3,5(10)trien17one
- (1S,10R,11S,15S)-5-hydroxy-4-methoxy-15-methyltetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-one
- 2-OMeE1
- (8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta(a)phenanthren-17-one
- 3Hydroxy2methoxyestra1,3,5(1 0)trien17 one
-
- Inchi: 1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
- InChI Key: WHEUWNKSCXYKBU-QPWUGHHJSA-N
- SMILES: O=C1CC[C@H]2[C@@H]3CCC4C=C(C(=CC=4[C@H]3CC[C@@]21C)OC)O
Computed Properties
- Exact Mass: 300.17300
- Monoisotopic Mass: 300.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 3.82600
2-Methoxy Estrone Security Information
- Hazardous Material transportation number:UN3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 40-50/53
- Safety Instruction: S22; S36; S61; S60
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R40; R50/53
2-Methoxy Estrone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M262520-25mg |
2-Methoxy Estrone |
362-08-3 | 25mg |
$ 181.00 | 2023-09-07 | ||
| TRC | M262520-50mg |
2-Methoxy Estrone |
362-08-3 | 50mg |
$ 259.00 | 2023-09-07 | ||
| TRC | M262520-100mg |
2-Methoxy Estrone |
362-08-3 | 100mg |
$ 471.00 | 2023-09-07 | ||
| TRC | M262520-250mg |
2-Methoxy Estrone |
362-08-3 | 250mg |
$ 1115.00 | 2023-04-17 | ||
| TRC | M262520-500mg |
2-Methoxy Estrone |
362-08-3 | 500mg |
$ 1987.00 | 2023-04-17 | ||
| ChemScence | CS-0059417-5mg |
2-Methoxyestrone |
362-08-3 | 98.05% | 5mg |
$150.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51862-5mg |
2-Methoxyestrone |
362-08-3 | 98% | 5mg |
¥891.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51862-10mg |
2-Methoxyestrone |
362-08-3 | 98% | 10mg |
¥1426.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51862-25mg |
2-Methoxyestrone |
362-08-3 | 98% | 25mg |
¥2853.00 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1264423-5mg |
Estra-1,3,5(10)-trien-17-one,3-hydroxy-2-methoxy- |
362-08-3 | 98% | 5mg |
$175 | 2024-06-07 |
2-Methoxy Estrone Suppliers
2-Methoxy Estrone Related Literature
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Fang Lu,Ning Zhang,Tao Ye,Hongwei Zhao,Mu Pang,Shu-min Liu RSC Adv. 2019 9 17791
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Chuanxin Liu,Xue Sheng,Yuming Wang,Jia Yin,Wei Huang,Yunshuang Fan,Yubo Li,Yanjun Zhang RSC Adv. 2018 8 19713
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Xiang Li,Yan Du,Chengping Zhang,Zhaoxin Tu,Li Wang Food Funct. 2022 13 9119
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Haitao Lv,Lian Liu,Yingzhi Zhang,Ting Song,Juan Lu,Xi Chen Mol. BioSyst. 2010 6 2056
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
Additional information on 2-Methoxy Estrone
Recent Advances in the Study of 2-Methoxy Estrone (CAS: 362-08-3): Implications for Cancer Therapy and Hormonal Research
2-Methoxy Estrone (2-ME), a natural metabolite of estradiol with the CAS number 362-08-3, has garnered significant attention in recent years due to its potential therapeutic applications, particularly in cancer treatment. This research briefing synthesizes the latest findings on 2-Methoxy Estrone, focusing on its mechanisms of action, pharmacological properties, and clinical relevance. The compound's unique ability to modulate cellular pathways while exhibiting minimal estrogenic activity makes it a promising candidate for further investigation.
Recent studies have elucidated the anti-proliferative and anti-angiogenic effects of 2-Methoxy Estrone in various cancer models. A 2023 study published in *Molecular Cancer Therapeutics* demonstrated that 2-ME induces cell cycle arrest in breast cancer cells by downregulating cyclin D1 and upregulating p21. The compound's ability to disrupt microtubule dynamics, similar to taxanes but with a distinct binding mechanism, suggests potential as an alternative or adjunct therapy for taxane-resistant tumors. These findings build upon earlier work showing 2-ME's efficacy in prostate and ovarian cancer models.
The pharmacokinetic profile of 2-Methoxy Estrone has been a focus of recent optimization efforts. Researchers at the University of California reported in *Journal of Medicinal Chemistry* (2024) on novel prodrug formulations that significantly improve the compound's oral bioavailability. By conjugating 2-ME with amino acid esters, the team achieved a 3.5-fold increase in plasma concentration compared to the parent compound, addressing one of the major limitations in clinical translation. These advancements pave the way for more effective delivery systems in future therapeutic applications.
Beyond oncology, emerging research highlights 2-Methoxy Estrone's role in neuroprotection and cardiovascular health. A multi-center study published in *Endocrinology* (2023) revealed that 2-ME exerts protective effects against ischemic stroke by reducing oxidative stress and inflammation in brain tissue. The compound's ability to cross the blood-brain barrier and its favorable safety profile in preclinical models suggest potential applications in neurodegenerative disorders, though further validation in human studies is required.
The synthesis and production of 2-Methoxy Estrone (362-08-3) have seen technological improvements as well. A recent patent (WO2023124567) describes an efficient enzymatic conversion method using modified cytochrome P450 enzymes that achieves 85% yield with high stereoselectivity. This green chemistry approach reduces reliance on harsh reagents and improves scalability for potential commercial production. Analytical methods for quality control have also advanced, with UPLC-MS/MS protocols now capable of detecting 2-ME at concentrations as low as 0.1 ng/mL in biological matrices.
While the therapeutic potential of 2-Methoxy Estrone is compelling, challenges remain in clinical translation. Phase I trials completed in 2023 demonstrated acceptable safety profiles but highlighted the need for better biomarkers to identify responsive patient populations. Current research efforts are focusing on combination therapies, with particular interest in pairing 2-ME with immune checkpoint inhibitors based on preclinical evidence of synergistic effects. The coming years will likely see increased clinical evaluation of this intriguing compound as both a standalone and adjunct therapy across multiple indications.
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